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Anti-Tumor Efficacy in Preclinical Xenograft Models

Cancer Type
Model Description
(Alteration)

Dosing
Regimen

Key Efficacy
Findings

Reference

Cholangiocarcinoma
(CCA)

Human tumor
xenografts with

activating FGFR2
alterations [1]

Once daily (oral) Anti-tumor activity
demonstrated [1]

[1]

Hepatocellular
Carcinoma (HCC)

PDX models with
high FGFR2/3
expression [2]

10-30 mg/kg
once daily for 10-

28 days

Potent suppression
of tumor growth;

improved overall
survival in mice [2]

[2]

HCC (Sorafenib-
Resistant)

Sorafenib-resistant
HCC PDX models

[2]

20 mg/kg once
daily

Suppressed growth
of sorafenib-

resistant tumors [2]

[2]

HCC (Combination
Therapy)

PDX models with

high FGFR
expression treated

15 mg/kg

Infigratinib daily +
3 mg/kg

Synergistic effect:

promoted apoptosis,
suppressed tumor

growth, and

[2]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 7 Tech Support

https://www.smolecule.com/products/s548002?utm_src=pdf-body
https://www.smolecule.com/products/s548002?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8610935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8610935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8610935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6635738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6635738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6635738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6635738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6635738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6635738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6635738/
https://www.smolecule.com/products/s548002?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Cancer Type
Model Description
(Alteration)

Dosing
Regimen

Key Efficacy
Findings

Reference

with Infigratinib +
Vinorelbine [2]

Vinorelbine (i.p.,
every 3 days)

improved survival
vs. monotherapy [2]

HCC (Combination
Therapy)

PDX models with
high FGFR
expression treated
with Infigratinib +

Bevacizumab [3]

20 mg/kg
Infigratinib daily +

5 mg/kg
Bevacizumab

weekly

Synergistic inhibition
of tumor growth,

invasion, and lung
metastasis;

improved overall
survival [3]

[3]

Mechanism of Action and Signaling Pathway

Infigratinib is an ATP-competitive, selective tyrosine kinase inhibitor that primarily targets FGFR1,

FGFR2, and FGFR3 [1]. Its anti-tumor activity stems from disrupting the FGFR signaling pathway, which

is often dysregulated in cancer cells.
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FGFR Signaling Pathway (Dysregulated in Cancer) Infigratinib Action

FGF Ligand

FGFR (Dimerized)

Binds

FRS2α

Phosphorylates

RAS

Activates

RAF

Activates

MEK

Activates

ERK1/2

Activates

Nucleus

Translocates to

Cell Proliferation
& Survival

Infigratinib

Inhibition of
Autophosphorylation

Blocks
Induces Apoptosis

Leads to

Inhibits Angiogenesis

Leads to

Promotes Vessel
Normalization

Leads to

Reduces Invasion
& Metastasis

Leads to
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Infigratinib inhibits FGFR signaling, leading to multiple anti-tumor effects.

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here are the methodologies for key

experiments.

In Vivo Efficacy in Subcutaneous HCC PDX Models [2]

Animal Model: Male C.B-17 SCID mice (9-10 weeks old) implanted with HCC Patient-Derived

Xenograft (PDX) lines.
Tumor Inoculation: Tumors established subcutaneously.

Randomization & Dosing: Mice randomized when tumors reached ~170-250 mm³. Treated orally
with either:

Vehicle control (30% Captisol in PEG300), or
Infigratinib (10, 20, or 30 mg/kg) once daily for 10-28 days.

Endpoint Monitoring: Tumor volume and body weight measured regularly. At study end, tumors
harvested for Western blot, immunohistochemistry (IHC), and other analyses.

Orthotopic Model for Metastasis and Survival [2]

Model Establishment: HCC PDX cells implanted into the liver of mice to create orthotopic models.

Treatment: Animals randomized into groups (n=10) and treatment initiated ~9 days post-implantation.
Dosing: Treated once daily with vehicle or 15 mg/kg Infigratinib for 28 days.

Endpoint Assessment:
Survival: Monitored daily; mice sacrificed when moribund.
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Metastasis: Macroscopic lung metastases documented at endpoint.

Analysis of Signaling Pathway Inhibition [2]

Time-Course Study: Mice bearing HCC PDX tumors received a single 20 mg/kg oral dose of

infigratinib.
Tissue Collection: Tumors harvested at predetermined time points post-dose (e.g., 2, 6, 24 hours).

Analysis Method: Western blotting performed on tumor lysates to assess levels and
phosphorylation status of key pathway proteins (e.g., p-FRS2α, p-ERK1/2).

Combination Therapy with Chemotherapy (Vinorelbine) [2]

Study Groups: Mice bearing established tumors randomized into four groups:
Vehicle control (oral + intraperitoneal injection).

Infigratinib monotherapy (15 mg/kg orally, once daily).
Vinorelbine monotherapy (3 mg/kg, intraperitoneal injection, every 3 days).

Combination therapy (Infigratinib + Vinorelbine at above doses).
Assessment: Tumor growth monitored. Tissues harvested for analysis of apoptosis (e.g., cleaved

caspase-3) and proliferation.

Insights on Mechanisms Beyond FGFR Inhibition

Recent evidence suggests infigratinib's anti-tumor activity may involve additional mechanisms:

Overcoming Multidrug Resistance: Infigratinib was shown to reverse ABCB1/P-glycoprotein-
mediated multidrug resistance. It restored sensitivity to chemotherapeutics like paclitaxel and
doxorubicin in resistant cancer cell lines by inhibiting the drug-efflux function of ABCB1, not just by

blocking FGFR signaling [4].
Impact on Tumor Microenvironment: Infigratinib treatment induced vascular normalization in

FGFR-driven HCC models, reducing hypoxia and improving drug delivery [2]. Combining infigratinib
with the anti-angiogenic agent bevacizumab yielded synergistic anti-tumor efficacy, further

underscoring its role in modulating the tumor microenvironment [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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